2-Propanol, 1-fluoro-3-propylthio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-fluoro-3-propylthio- is an organic compound with the molecular formula C6H13FOS It is a fluorinated alcohol with a propylthio group attached to the second carbon of the propanol backbone
Vorbereitungsmethoden
The synthesis of 2-Propanol, 1-fluoro-3-propylthio- involves several steps. One common method includes the reaction of 2-propanol with a fluorinating agent, such as hydrogen fluoride or a fluorine-containing compound, in the presence of a catalyst. The propylthio group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent, such as propylthiol, under controlled conditions .
Analyse Chemischer Reaktionen
2-Propanol, 1-fluoro-3-propylthio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-fluoro-3-propylthio- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Propanol, 1-fluoro-3-propylthio- involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to interact with enzymes and proteins. The propylthio group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
2-Propanol, 1-fluoro-3-propylthio- can be compared with other fluorinated alcohols and thiol-containing compounds:
1-Fluoro-2-propanol: Similar in structure but lacks the propylthio group, resulting in different reactivity and applications.
3-Fluoro-1-propanol: Another fluorinated alcohol with different substitution patterns, leading to distinct chemical properties.
Propylthiol: Contains the thiol group but lacks the fluorinated alcohol backbone, resulting in different chemical behavior
Eigenschaften
CAS-Nummer |
63744-56-9 |
---|---|
Molekularformel |
C6H13FOS |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
1-fluoro-3-propylsulfanylpropan-2-ol |
InChI |
InChI=1S/C6H13FOS/c1-2-3-9-5-6(8)4-7/h6,8H,2-5H2,1H3 |
InChI-Schlüssel |
ADYKVEHQAPQRJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSCC(CF)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.